molecular formula C16H17ClO2 B14227730 1,1'-(1-Chloro-2,2-dimethoxyethane-1,2-diyl)dibenzene CAS No. 565434-46-0

1,1'-(1-Chloro-2,2-dimethoxyethane-1,2-diyl)dibenzene

Cat. No.: B14227730
CAS No.: 565434-46-0
M. Wt: 276.76 g/mol
InChI Key: SZPIBOHXONZQJJ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is an organic compound with the molecular formula C16H17ClO2. It is characterized by the presence of two phenyl groups, a chlorine atom, and two methoxy groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1-chloro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of benzophenone with chloroacetaldehyde dimethyl acetal in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1-chloro-2,2-dimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1,2-diphenyl-2,2-dimethoxyethanol.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The phenyl groups can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: 1,2-Diphenyl-2,2-dimethoxyethanol.

    Oxidation: 1,2-Diphenyl-1-chloro-2,2-dimethoxyethanone.

    Reduction: 1,2-Dicyclohexyl-1-chloro-2,2-dimethoxyethane.

Scientific Research Applications

1,2-Diphenyl-1-chloro-2,2-dimethoxyethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl and methoxy groups can engage in various electronic and steric interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-2-chloroethane: Lacks the methoxy groups, leading to different reactivity and applications.

    1,2-Diphenyl-1,2-dichloroethane: Contains an additional chlorine atom, affecting its chemical behavior.

    1,2-Diphenyl-1-chloroethane: Similar structure but without the methoxy groups, resulting in distinct properties.

Uniqueness

1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is unique due to the presence of both phenyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

565434-46-0

Molecular Formula

C16H17ClO2

Molecular Weight

276.76 g/mol

IUPAC Name

(1-chloro-2,2-dimethoxy-2-phenylethyl)benzene

InChI

InChI=1S/C16H17ClO2/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15H,1-2H3

InChI Key

SZPIBOHXONZQJJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C(C2=CC=CC=C2)Cl)OC

Origin of Product

United States

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